molecular formula C15H21N3O4 B5842276 3,4,5-trihydroxy-N'-(1-isopropylpiperidin-4-ylidene)benzohydrazide

3,4,5-trihydroxy-N'-(1-isopropylpiperidin-4-ylidene)benzohydrazide

Cat. No.: B5842276
M. Wt: 307.34 g/mol
InChI Key: FXECTANYWSBJTI-UHFFFAOYSA-N
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Description

3,4,5-trihydroxy-N’-(1-isopropylpiperidin-4-ylidene)benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzohydrazide core with three hydroxyl groups and a piperidinylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trihydroxy-N’-(1-isopropylpiperidin-4-ylidene)benzohydrazide typically involves the condensation of 3,4,5-trihydroxybenzoic acid hydrazide with 1-isopropyl-4-piperidone. The reaction is carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) may also be employed to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trihydroxy-N’-(1-isopropylpiperidin-4-ylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

3,4,5-trihydroxy-N’-(1-isopropylpiperidin-4-ylidene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trihydroxy-N’-(1-isopropylpiperidin-4-ylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, potentially modulating oxidative stress in biological systems. Additionally, the hydrazone linkage may interact with specific enzymes or receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trihydroxybenzohydrazide: Lacks the piperidinylidene moiety, making it less complex.

    N’-(1-isopropylpiperidin-4-ylidene)benzohydrazide: Lacks the hydroxyl groups, reducing its potential for redox reactions.

Uniqueness

3,4,5-trihydroxy-N’-(1-isopropylpiperidin-4-ylidene)benzohydrazide is unique due to its combination of hydroxyl groups and a piperidinylidene moiety, which provides a balance of redox activity and structural complexity. This makes it a versatile compound for various research applications .

Properties

IUPAC Name

3,4,5-trihydroxy-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-9(2)18-5-3-11(4-6-18)16-17-15(22)10-7-12(19)14(21)13(20)8-10/h7-9,19-21H,3-6H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXECTANYWSBJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=NNC(=O)C2=CC(=C(C(=C2)O)O)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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